![molecular formula C8H9BrClNO2 B1373008 [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride CAS No. 1211502-62-3](/img/structure/B1373008.png)
[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride” are not explicitly provided in the available resources .Scientific Research Applications
Synthesis and Characterization
- A study described the synthesis of novel bromo-, arylazo-, and heterocyclic fused troponoid compounds containing a 1,3-benzodioxole system. These compounds were obtained through reactions involving direct bromination, azo-coupling, and nucleophilic cyclization, demonstrating potential applications in developing new chemical entities with specific structural features (Yang Li, Mingchun Sun, & W. Gao, 2012).
- Another study focused on the synthesis of 8-methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H,4H)-dione derivatives, showcasing a methodology that could be applied to the synthesis of derivatives of [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride for potential therapeutic applications (V. Jakubkienė, V. Cėpla, M. M. Burbulienė, & P. Vainilavicius, 2012).
Biological Activity
- Research into 5–bromo–2-chloropyrimidin-4-amine derivatives highlighted their in vitro antibacterial and antifungal activities, suggesting the potential of [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride derivatives as antimicrobial agents (V. L. Ranganatha, T. Prashanth, H. Patil, D. G. Bhadregowda, & C. Mallikarjunaswamy, 2018).
- Another study synthesized sulfonamides having benzodioxane and acetamide moieties, tested for enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. This research signifies the chemical's relevance in medicinal chemistry and drug development for treating conditions like diabetes and Alzheimer's disease (M. Abbasi, Sajid Riaz, A. Rehman, et al., 2019).
Analytical and Kinetic Studies
- A study on the synthesis and photopolymerization kinetics of 1,3-Benzodioxole-5-yl-Methyl-Maleimide, related to [(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride, provided insights into its utility as a photoinitiator in polymer science, highlighting its potential in developing new polymer materials with enhanced properties (Kemin Wang, Yuhui Lu, R. Yin, et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
Related compounds have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have demonstrated anticancer activity, causing cell cycle arrest and apoptosis .
properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-2-8-7(11-4-12-8)1-5(6)3-10;/h1-2H,3-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCLEWCRCIJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.